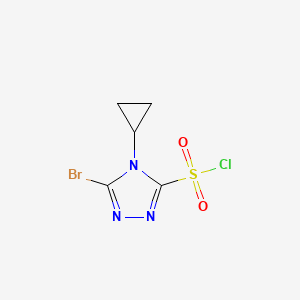
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonyl chloride functional group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-4-cyclopropyl-4H-1,2,4-triazole: Similar in structure but lacks the sulfonyl chloride group.
5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group.
Uniqueness
The presence of the sulfonyl chloride group in 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it particularly reactive and useful in a variety of chemical transformations.
Eigenschaften
Molekularformel |
C5H5BrClN3O2S |
|---|---|
Molekulargewicht |
286.54 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5BrClN3O2S/c6-4-8-9-5(13(7,11)12)10(4)3-1-2-3/h3H,1-2H2 |
InChI-Schlüssel |
AOWZANHOBHOHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NN=C2Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


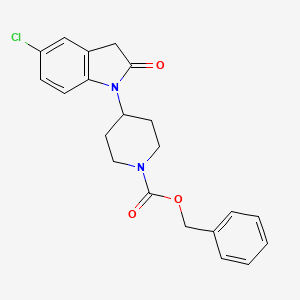
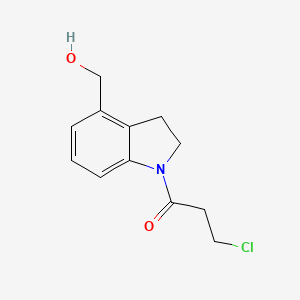
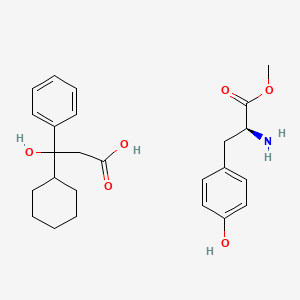
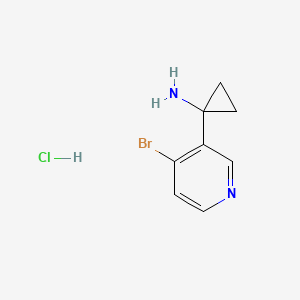
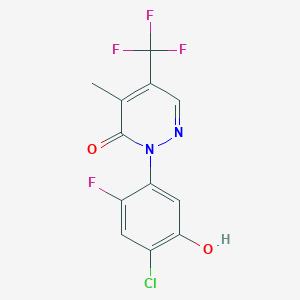
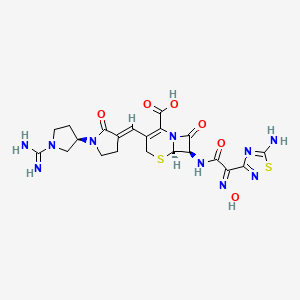

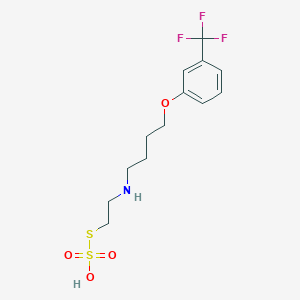
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
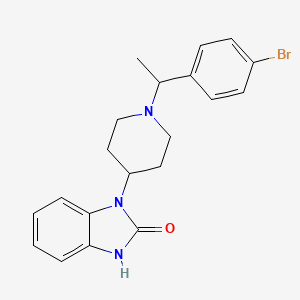

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
